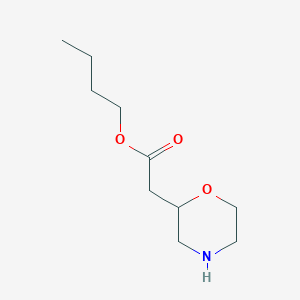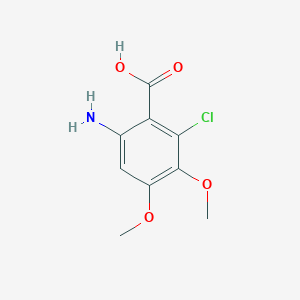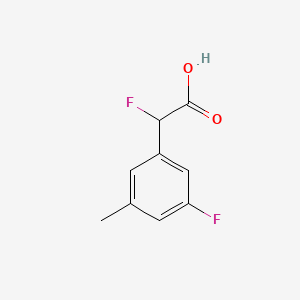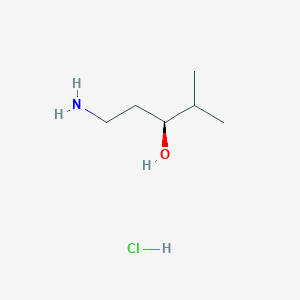![molecular formula C13H15IN2O3 B13086424 Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)
Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester, iodine, and methoxy groups makes it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of deiodinated products.
Coupling: Formation of biaryl or other coupled products.
科学研究应用
Chemistry
Synthetic Intermediate: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use in catalytic cycles due to its unique structure.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry
Material Science:
Agrochemicals: Used in the synthesis of agrochemical intermediates.
作用机制
The mechanism of action of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine and methoxy groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
- Tert-butyl 3-iodo-4-methoxy-1H-pyrrole-1-carboxylate
- Tert-butyl 3-iodo-4-methoxy-1H-pyrazole-1-carboxylate
Uniqueness
Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its pyrrolo[2,3-B]pyridine core, which is less common compared to indole or pyrrole cores. This unique structure can impart different chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H15IN2O3 |
|---|---|
分子量 |
374.17 g/mol |
IUPAC 名称 |
tert-butyl 3-iodo-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-7-8(14)10-9(18-4)5-6-15-11(10)16/h5-7H,1-4H3 |
InChI 键 |
INOLWUBXHMLCJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


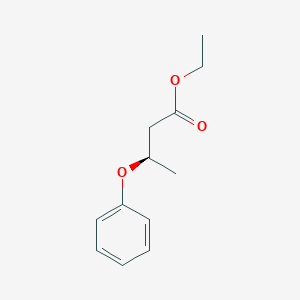

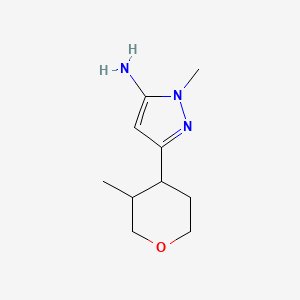
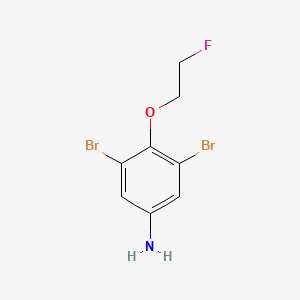
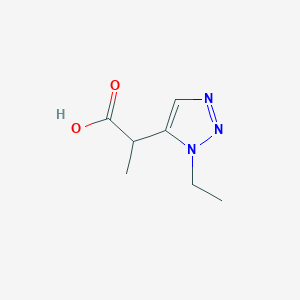
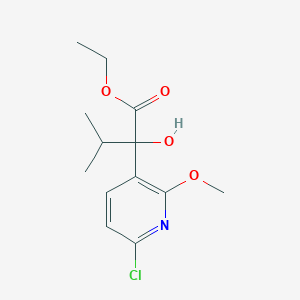
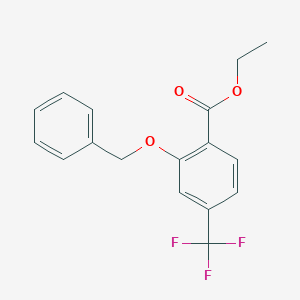
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)


